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molecular formula C11H12BrIO2 B3279213 Tert-butyl 3-bromo-5-iodobenzoate CAS No. 690260-92-5

Tert-butyl 3-bromo-5-iodobenzoate

Cat. No. B3279213
M. Wt: 383.02 g/mol
InChI Key: AREWIKXENJBJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07253198B2

Procedure details

To a solution of 3-bromo-5-iodo-benzoic acid (D7) (50 g, 153 mmol, 1 equiv) in CH2Cl2 (500 ml) was added 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide hydrochloride (30.8 g, 160 mmol, 1.05 equiv), DMAP (14 g, 114 mmol, 0.75 equiv) and tert-butanol (90 ml, 917 mmol, 6 equiv). The resulting mixture was stirred at room temperature for 48 h. DMAP (4.67 g, 38 mmol, 0.25 equiv) was then added and the solution was stirred for another 24 h then concentrated in vacuo. The residue was dissolved in AcOEt and washed sequentially with 2N aqueous HCl solution, 1N aqueous NaOH solution and brine, dried over MgSO4 and concentrated in vacuo to give 3-bromo-5-iodo-benzoic acid tert-butyl ester (D8b) (50.6 g, 86%) as a brown solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
14 g
Type
catalyst
Reaction Step One
Name
Quantity
4.67 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([I:11])[CH:10]=1)[C:5]([OH:7])=[O:6].Cl.CN(C)CCCN=C=NCC.[C:24](O)([CH3:27])([CH3:26])[CH3:25]>C(Cl)Cl.CN(C1C=CN=CC=1)C>[C:24]([O:6][C:5](=[O:7])[C:4]1[CH:8]=[C:9]([I:11])[CH:10]=[C:2]([Br:1])[CH:3]=1)([CH3:27])([CH3:26])[CH3:25] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=C(C1)I
Name
Quantity
30.8 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
90 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
14 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Two
Name
Quantity
4.67 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution was stirred for another 24 h
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in AcOEt
WASH
Type
WASH
Details
washed sequentially with 2N aqueous HCl solution, 1N aqueous NaOH solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)(C)(C)OC(C1=CC(=CC(=C1)I)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 50.6 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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